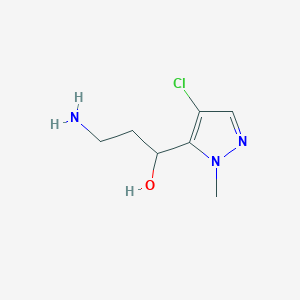

3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol

CAS No.:

Cat. No.: VC17685700

Molecular Formula: C7H12ClN3O

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12ClN3O |

|---|---|

| Molecular Weight | 189.64 g/mol |

| IUPAC Name | 3-amino-1-(4-chloro-2-methylpyrazol-3-yl)propan-1-ol |

| Standard InChI | InChI=1S/C7H12ClN3O/c1-11-7(5(8)4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |

| Standard InChI Key | JYLIYZSOKKYQPN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C=N1)Cl)C(CCN)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol, delineates its structure: a three-carbon propanol chain with an amino group at position 3 and a 4-chloro-1-methylpyrazole ring at position 1. The pyrazole ring’s substitution pattern—chlorine at C4 and methyl at N1—imparts steric and electronic modifications critical for biological activity . The molecular formula C₈H₁₃ClN₃O (molecular weight: 217.66 g/mol) reflects a balance between polarity (hydroxyl and amino groups) and lipophilicity (chlorinated pyrazole) .

Stereochemical Considerations

While the compound’s stereochemistry remains unspecified in available data, the propanol backbone’s chiral center at C1 suggests potential enantiomeric forms. Resolution techniques such as chiral chromatography or asymmetric synthesis could isolate active stereoisomers, a common practice in SARM development .

Synthesis and Manufacturing Processes

Process Optimization

The patent emphasizes temperature control (0–5°C during chlorination) and solvent selection (tetrahydrofuran for amination) to minimize byproducts . Yield improvements (>75%) are achievable via catalytic hydrogenation for amine protection-deprotection cycles .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the exact compound is scarce, but analogs like 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine (MW: 159.62 g/mol) exhibit a boiling point of 239.3°C and density of 1.2 g/cm³ . Extrapolating, the propanol derivative likely has:

-

Boiling Point: ~250–270°C (increased hydrogen bonding from hydroxyl)

| Property | Value | Source Compound |

|---|---|---|

| Molecular Weight | 217.66 g/mol | Calculated |

| Boiling Point | 250–270°C (est.) | Analog data |

| Density | 1.3 g/cm³ (est.) | Analog data |

Spectroscopic Characteristics

-

IR Spectroscopy: O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), C-Cl stretch (~750 cm⁻¹) .

-

NMR: Pyrazole C4 proton as a singlet (δ 7.2 ppm), propanol CH₂ groups as multiplets (δ 3.4–3.7 ppm) .

Comparative Analysis with Structural Analogs

Substitution Patterns and Activity

Comparing PubChem entries highlights substituent effects:

| Compound | Substituents | Bioactivity |

|---|---|---|

| (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine | -NH₂ at C5 | AR modulation (inferred) |

| 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | -OH at C3 | Enhanced solubility |

The propanol chain in the target compound improves water solubility versus methylamine analogs, potentially enhancing oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume